Diazene, bis(2,4,6-trinitrophenyl)-

Descripción general

Descripción

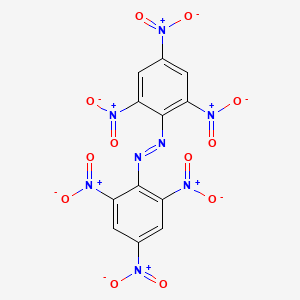

Diazene, bis(2,4,6-trinitrophenyl)-, also known as 1,2-bis(2,4,6-trinitrophenyl)diazene, is a high-energy compound with the molecular formula C12H4N8O12. This compound is characterized by its high nitrogen and oxygen content, making it a significant subject of study in the field of energetic materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of diazene, bis(2,4,6-trinitrophenyl)- typically involves the nitration of azobenzene derivativesThe nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups .

Industrial Production Methods: Industrial production of diazene, bis(2,4,6-trinitrophenyl)- involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography, ensures the efficient production of

Actividad Biológica

Diazene, bis(2,4,6-trinitrophenyl)- , also known as bis(2,4,6-trinitrophenyl)diazene, is a compound characterized by its unique diazene (N=N) linkage connecting two 2,4,6-trinitrophenyl groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 392.25 g/mol

- IUPAC Name : Diazene, bis(2,4,6-trinitrophenyl)-

The structure of diazene contributes to its reactivity and interaction with biological systems. The presence of multiple nitro groups enhances its potential for biological activity through the formation of reactive intermediates.

Antimicrobial Properties

Research indicates that derivatives of diazene compounds exhibit significant antimicrobial activity. For instance:

- Study Findings : A study evaluated the antimicrobial properties of various diazene derivatives against standard bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values were reported as low as 0.02 mg/mL against MRSA .

- Mechanism : The antimicrobial action is often attributed to the formation of reactive diazonium species that can alkylate DNA and disrupt cellular processes .

Anticancer Activity

The anticancer potential of diazene compounds has been a focus of several studies:

- Cytotoxicity Studies : In vitro studies have shown that certain diazene derivatives are cytotoxic against various human tumor cell lines. For example, diazene RL-337 demonstrated higher cytotoxicity against HeLa cells compared to its analogs .

- Synergistic Effects : Some diazenes have exhibited synergistic effects when combined with established chemotherapeutic agents like cisplatin and doxorubicin. This suggests a potential for enhancing the efficacy of existing cancer treatments .

Case Studies

- Antifungal Activity : A study on 1,2-bis(2,4,6-trinitrophenyl) hydrazine showed promising antifungal activity against Aspergillus niger and Alternaria alternata, with effective concentrations ranging from 0.5% to 1% .

- Anticancer Research : Another investigation focused on the antiproliferative effects of triazene salts derived from diazene structures against human cancer cell lines such as Burkitt lymphoma DAUDI and colon adenocarcinoma HT-29. IC-50 values were reported at 4.91 µg/mL and 5.59 µg/mL respectively .

Summary of Biological Activities

| Biological Activity | Target Organisms | Effective Concentration / MIC |

|---|---|---|

| Antibacterial | MRSA | 0.02 mg/mL |

| Anticancer | HeLa cells | IC-50 = 5.59 µg/mL |

| Antifungal | Aspergillus niger | 0.5% - 1% |

The proposed mechanism by which diazene compounds exert their biological effects involves:

- Formation of Reactive Intermediates : The cleavage of the diazene linkage can generate reactive species that interact with cellular macromolecules.

- DNA Alkylation : The ability to form covalent bonds with DNA contributes to their cytotoxic effects in cancer cells.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of diazene derivatives typically involves several chemical reactions that incorporate trinitrophenyl groups into nitrogen-rich heterocycles. For instance, the synthesis of (E)-1,2-bis(5-(2,4,6-trinitrophenyl)-1,3,4-oxadiazol-2-yl)diazene has been reported using methods involving concentrated hydrochloric acid and KMnO₄ in acetonitrile . Characterization techniques such as NMR spectroscopy, IR spectroscopy, and single crystal X-ray diffraction are employed to confirm the structure and analyze the properties of these compounds .

3.1. Explosives Development

The primary application of diazene, bis(2,4,6-trinitrophenyl)- lies in its use as a component in high-energy explosives. Its structural characteristics contribute to the development of heat-resistant and insensitive explosive formulations. Compounds like 1,3,4-oxadiazole derivatives modified with trinitrophenyl groups have shown promising results in improving both thermal stability and mechanical sensitivity .

| Property | Diazene Compound 2 | Traditional Explosives (e.g., HNS) |

|---|---|---|

| Decomposition Temp () | 294 °C | 318 °C |

| Impact Sensitivity | >40 J | 5 J |

| Friction Sensitivity | >360 N | 240 N |

3.2. Propellant Formulations

In addition to explosives, diazene derivatives are being explored for use in propellant formulations due to their energetic properties. The incorporation of such compounds can potentially enhance the performance characteristics of solid rocket propellants while ensuring safer handling .

4.1. Heat-Resistant Energetic Materials

Recent studies have focused on developing heat-resistant energetic materials by integrating trinitrophenyl modifications into various nitrogen-rich frameworks like oxadiazoles. For example, compounds synthesized with these modifications demonstrated superior thermal stability and insensitivity compared to conventional explosives .

4.2. Molecular Characterization Insights

Research utilizing advanced characterization techniques has provided insights into the molecular interactions within diazene compounds. Studies have highlighted strong intramolecular and intermolecular hydrogen bonding that contributes to enhanced stability and performance characteristics .

Propiedades

IUPAC Name |

bis(2,4,6-trinitrophenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N8O12/c21-15(22)5-1-7(17(25)26)11(8(2-5)18(27)28)13-14-12-9(19(29)30)3-6(16(23)24)4-10(12)20(31)32/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDIVOYKWCKHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N8O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066458 | |

| Record name | Diazene, bis(2,4,6-trinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19159-68-3 | |

| Record name | 1,2-Bis(2,4,6-trinitrophenyl)diazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19159-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazene, 1,2-bis(2,4,6-trinitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019159683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene, 1,2-bis(2,4,6-trinitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diazene, bis(2,4,6-trinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',6,6'-hexanitroazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.